Levolansoprazole

Overview

Description

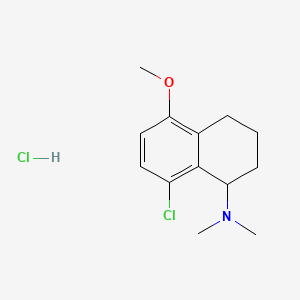

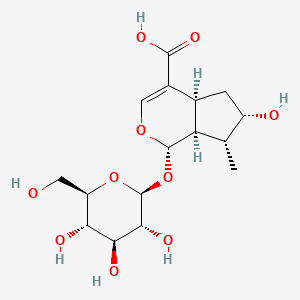

Levolansoprazole is an enantiomer of Lansoprazole . Lansoprazole, sold under the brand name Prevacid among others, is a medication which reduces stomach acid . It is a proton pump inhibitor (PPI), used to treat peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome .

Synthesis Analysis

A study was conducted on the development of a Levo-Lansoprazole Chiral Molecularly Imprinted Polymer Sensor based on the Polylysine–Phenylalanine Complex Framework Conformational Separation . The properties of the sensor were investigated using Fourier-transform infrared spectroscopy and electrochemical methods .

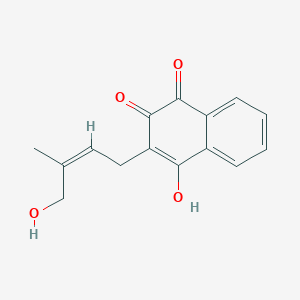

Molecular Structure Analysis

The molecular structure of Levolansoprazole was analyzed in the same study . The sensor showed a relatively strong response signal intensity for levo-lansoprazole .

Chemical Reactions Analysis

While specific chemical reactions involving Levolansoprazole are not mentioned in the search results, a general understanding of chemical reactions can be gained from a synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms .

Scientific Research Applications

Chiral Drug Recognition

The efficacies and toxicities of chiral drug enantiomers are often dissimilar, necessitating chiral recognition methods . Levo-Lansoprazole is a chiral drug, and its recognition is important in pharmacological research .

Development of Molecularly Imprinted Polymer (MIP) Sensors

A polylysine–phenylalanine complex framework has been used to prepare molecularly imprinted polymers (MIPs) as sensors with enhanced specific recognition capabilities for levo-lansoprazole . The properties of the MIP sensor were investigated using Fourier-transform infrared spectroscopy and electrochemical methods .

Optimization of Sensor Performance

The optimal sensor performance was achieved by applying self-assembly times of 30.0 and 25.0 min for the complex framework and levo-lansoprazole, respectively, eight electropolymerization cycles with o-phenylenediamine as the functional monomer, an elution time of 5.0 min using an ethanol/acetic acid/H2O mixture (2/3/8, V/V/V) as the eluent, and a rebound time of 10.0 min .

Efficient Enantiomeric Recognition

Compared with a conventional MIP sensor, the proposed sensor showed more efficient enantiomeric recognition, with high selectivity and specificity for levo-lansoprazole .

Practical Applications in Drug Detection

The sensor was successfully applied to levo-lansoprazole detection in enteric-coated lansoprazole tablets, thus demonstrating its suitability for practical applications .

Research on Chiral Drug Enantiomers

Research on the detection of chiral drug enantiomers can have far-reaching implications for clinical applications and improving rational drug use . Lansoprazole is a proton-pump inhibitor that is mainly used for the treatment of duodenal ulcers, reflux esophagitis, and gastric ulcers .

Mechanism of Action

Target of Action

Levolansoprazole, also known as (S)-Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production, making them a crucial target for managing conditions related to excessive acid secretion .

Mode of Action

As a Proton Pump Inhibitor (PPI), Levolansoprazole works by inhibiting the (H+, K+)-ATPase enzyme system . This inhibition blocks the final step in gastric acid production, effectively reducing gastric acid secretion . It’s important to note that Levolansoprazole is a prodrug and requires protonation via an acidic environment to become activated .

Biochemical Pathways

Levolansoprazole affects the biochemical pathways related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the gastric parietal cells, thereby reducing the production of gastric acid . This action can lead to a decrease in gastric acidity and volume, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

Levolansoprazole exhibits good bioavailability, with more than 80% being absorbed . It is extensively metabolized in the liver, primarily through CYP3A4 and CYP2C19-mediated pathways . The drug is approximately 97% bound in human plasma . The mean plasma elimination half-life ranges between 1.0 and 1.5 hours , and it is excreted through both the kidneys and feces .

Result of Action

The primary result of Levolansoprazole’s action is a significant reduction in gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori (when used in conjunction with antibiotics), and management of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Levolansoprazole can be influenced by various environmental factors. For instance, the drug requires an acidic environment for activation . Additionally, factors like diet and time of dose can influence the absorption of the drug . It’s also worth noting that certain drug interactions can affect the efficacy and safety of Levolansoprazole .

properties

IUPAC Name |

2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160706 | |

| Record name | Levolansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levolansoprazole | |

CAS RN |

138530-95-7 | |

| Record name | Levolansoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levolansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOLANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)

![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)